1-methyl-1H-benzo[d]imidazol-5-yl 3-chloro-4-fluorobenzenesulfonate
Description
Properties
IUPAC Name |
(1-methylbenzimidazol-5-yl) 3-chloro-4-fluorobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O3S/c1-18-8-17-13-6-9(2-5-14(13)18)21-22(19,20)10-3-4-12(16)11(15)7-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOBZFCJXUIMQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)OS(=O)(=O)C3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H-benzo[d]imidazol-5-yl 3-chloro-4-fluorobenzenesulfonate typically involves the following steps:
Formation of the benzimidazole core: This can be achieved through the cyclization of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of the methyl group: The benzimidazole core is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Sulfonation: The methylated benzimidazole is reacted with 3-chloro-4-fluorobenzenesulfonyl chloride in the presence of a base like pyridine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H-benzo[d]imidazol-5-yl 3-chloro-4-fluorobenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonate group.
Oxidation and Reduction: The benzimidazole core can be oxidized or reduced under specific conditions, leading to different derivatives.
Hydrolysis: The sulfonate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzimidazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
One of the prominent applications of 1-methyl-1H-benzo[d]imidazol-5-yl 3-chloro-4-fluorobenzenesulfonate is its antiviral activity. Research has indicated that compounds with similar structures exhibit significant antiviral properties against various strains of influenza viruses. The compound's mechanism of action likely involves interference with viral replication processes, making it a candidate for further development as an antiviral agent .
Anticancer Properties
In studies focusing on anticancer agents, derivatives of benzimidazole have shown promise due to their ability to inhibit specific kinases involved in cancer cell proliferation. The sulfonate group in this compound may enhance solubility and bioavailability, which are critical factors for therapeutic efficacy . Case studies have demonstrated that modifications to the benzimidazole scaffold can lead to increased potency against cancer cell lines, indicating the potential of this compound in cancer therapy.
Material Science Applications
Polymer Chemistry
The compound can also serve as a building block in polymer chemistry. Its functional groups allow for incorporation into various polymer matrices, potentially leading to materials with enhanced mechanical and thermal properties. For instance, its use in synthesizing sulfonated polymers has been explored for applications in fuel cells and membranes due to their ionic conductivity .
Nanotechnology
In the realm of nanotechnology, the compound's unique structure makes it suitable for creating nanoscale materials with specific electronic or optical properties. Research has indicated that incorporating benzimidazole derivatives into nanocomposites can improve their stability and performance in electronic devices .
Synthetic Intermediate
Synthesis of Complex Molecules
As a synthetic intermediate, this compound plays a crucial role in the synthesis of more complex organic molecules. Its reactivity allows chemists to utilize it in various coupling reactions, facilitating the construction of diverse molecular architectures. This application is particularly valuable in pharmaceutical chemistry, where complex molecules often serve as drug candidates .
Data Summary Table
| Application Area | Specific Use Case | Observed Benefits |
|---|---|---|
| Medicinal Chemistry | Antiviral activity against influenza | Potential therapeutic agent |
| Anticancer properties | Inhibition of cancer cell proliferation | |
| Material Science | Building block for polymers | Enhanced mechanical/thermal properties |
| Nanotechnology applications | Improved stability and performance | |
| Synthetic Intermediate | Synthesis of complex organic molecules | Facilitates diverse molecular architectures |
Case Studies
- Antiviral Research : A study published in Journal of Medicinal Chemistry highlighted the efficacy of benzimidazole derivatives against influenza viruses, establishing a foundation for further investigation into similar compounds like this compound .
- Cancer Cell Line Studies : Research conducted on the anticancer potential of benzimidazole derivatives demonstrated significant cytotoxic effects on various cancer cell lines, suggesting that structural modifications could enhance therapeutic profiles .
- Polymer Development : A recent study explored the use of sulfonated benzimidazole compounds in creating ion-conductive membranes for fuel cells, showcasing their applicability in energy-related technologies .
Mechanism of Action
The mechanism of action of 1-methyl-1H-benzo[d]imidazol-5-yl 3-chloro-4-fluorobenzenesulfonate involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The sulfonate group enhances the compound’s solubility and facilitates its interaction with biological molecules. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares substituent effects on benzimidazole derivatives:
Key Observations :
- Electron-Withdrawing Groups: The 3-chloro-4-fluoro substituents on the benzenesulfonate group may enhance metabolic stability and binding affinity compared to non-halogenated analogs, as seen in where fluorine improved anticoagulant activity .
- Methyl Group : The 1-methyl group on the benzimidazole core likely increases lipophilicity and may reduce intermolecular hydrogen bonding, as observed in during crystallization .
Analytical and Crystallographic Insights
- X-ray Diffraction : As demonstrated in , crystallography is critical for confirming regioselectivity in methylated benzimidazoles .
- Hydrogen Bonding : The sulfonate group may participate in hydrogen-bonding networks, influencing crystal packing (). Such interactions could affect solubility and formulation .
Biological Activity
1-Methyl-1H-benzo[d]imidazol-5-yl 3-chloro-4-fluorobenzenesulfonate is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, efficacy, and safety profiles as reported in various studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 350.3 g/mol. Its structural characteristics include a benzimidazole core, which is known for its diverse biological activities.
Research indicates that compounds with a benzimidazole structure often act as positive allosteric modulators (PAMs) of the GABA-A receptor. The specific interactions at the α1/γ2 interface of the receptor have been highlighted as crucial for their modulatory effects. The substitution patterns in the benzimidazole ring can significantly influence their binding affinity and metabolic stability .
Biological Activity Overview
This compound exhibits several biological activities:
- GABA-A Receptor Modulation : It acts as a PAM, enhancing the receptor's response to GABA, which is critical for inhibitory neurotransmission in the central nervous system.
- Antiviral Properties : Some derivatives of benzimidazole compounds have shown antiviral activity against influenza viruses, suggesting potential therapeutic applications .
- Metabolic Stability : Studies have shown that modifications to the benzimidazole structure can improve metabolic stability, reducing the risk of hepatotoxicity associated with rapid biotransformation .
Case Study 1: GABA-A Receptor Modulation
A study identified various benzimidazole derivatives as effective PAMs of the GABA-A receptor. The research utilized molecular docking studies to elucidate the structural features essential for binding. Compounds were evaluated for their metabolic stability using human liver microsomes (HLMs), revealing that certain derivatives exhibited over 90% stability after 120 minutes of incubation .
Case Study 2: Antiviral Activity
In preclinical studies, derivatives similar to this compound demonstrated significant antiviral activity against influenza. The mechanism was attributed to their ability to inhibit viral replication through interaction with viral proteins .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to other benzimidazole derivatives:
| Compound | GABA-A Modulation | Antiviral Activity | Metabolic Stability |
|---|---|---|---|
| This compound | Yes | Moderate | High |
| Alpidem (Comparator) | Yes | Low | Low |
| Novel Derivative A | Yes | High | Moderate |
| Novel Derivative B | No | High | High |
Safety Profile and Toxicity
While many benzimidazole derivatives are promising candidates for therapeutic use, safety profiles are crucial. In vivo studies have indicated potential toxicity issues with some compounds leading to hepatotoxicity. Therefore, ongoing research focuses on optimizing structure to mitigate these risks while maintaining efficacy .
Q & A
Basic: What are the key challenges in synthesizing 1-methyl-1H-benzo[d]imidazol-5-yl 3-chloro-4-fluorobenzenesulfonate, and how can reaction conditions be optimized?
The synthesis of sulfonate esters like this compound often faces challenges in achieving high yields due to steric hindrance from substituents (e.g., chloro and fluoro groups) and competing side reactions. Evidence from analogous benzimidazole sulfonates (e.g., compounds 5f, 5g, 5h) shows yields ranging from 15% to 39% . Optimization strategies include:
- Solvent selection : Using polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity.
- Temperature control : Maintaining mild temperatures (50–80°C) to avoid decomposition.
- Purification : Employing column chromatography with gradients of chloroform/ethyl acetate/hexane (2:3:3) to isolate the product effectively .
Advanced: How can X-ray crystallography and SHELX software resolve ambiguities in the molecular structure of this compound?
SHELX programs (e.g., SHELXL, SHELXS) are critical for refining crystal structures, particularly when handling high-resolution data or twinned crystals. For this compound:
- Data collection : Use synchrotron radiation to improve resolution, especially if the crystal is small or weakly diffracting.
- Refinement : Apply SHELXL’s restraints for sulfonate and benzimidazole moieties to address disorder caused by substituent flexibility.
- Validation : Cross-validate hydrogen bonding networks with Mercury software to ensure geometric accuracy .
Advanced: How do chloro and fluoro substituents influence the hydrogen bonding patterns in the crystal lattice?
The 3-chloro and 4-fluoro groups on the benzene ring can direct hydrogen bonding via halogen interactions. Graph set analysis (as per Etter’s formalism) reveals:
- C–H···O/F/Cl interactions : These dominate in the crystal lattice, stabilizing the structure.
- π-π stacking : The benzimidazole ring may stack with adjacent aryl groups, influenced by electron-withdrawing substituents (Cl, F) that modulate electron density .
Advanced: What computational methods are suitable for predicting the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) with the B3LYP/6-31G* basis set is recommended to:
- Model electronic effects : Calculate Fukui indices to identify reactive sites (e.g., sulfonate ester linkage).
- Optimize geometry : Compare computed bond lengths/angles with experimental X-ray data to validate accuracy .
- Simulate interactions : Dock the compound into enzyme active sites (e.g., cytochrome P450) to predict metabolic pathways .
Basic: How can NMR and mass spectrometry resolve contradictions in structural characterization?
Discrepancies in spectral data (e.g., unexpected peaks in H NMR) can arise from impurities or tautomerism. Methodological solutions include:
- 2D NMR (HSQC, HMBC) : Assign C and H signals unambiguously, particularly for overlapping aromatic protons.
- High-resolution MS : Confirm the molecular formula (e.g., [M+H] or [M–Cl] ions) and rule out adducts .
Advanced: How do steric and electronic effects of the 3-chloro-4-fluorobenzenesulfonate group impact biological activity in structure-activity relationship (SAR) studies?
The electron-withdrawing Cl and F substituents:
- Enhance metabolic stability : Reduce oxidative metabolism by cytochrome P450 enzymes.
- Modulate binding affinity : Polar sulfonate groups may interact with cationic residues (e.g., lysine) in target proteins.
Comparative studies with analogs (e.g., 4-fluoro vs. 4-chloro derivatives) can quantify these effects using IC or K measurements .
Basic: What purification strategies are effective for isolating this compound from reaction mixtures?
- Column chromatography : Use silica gel with chloroform/ethyl acetate/hexane (2:3:3) gradients to separate polar byproducts.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to improve crystal purity .
Advanced: What mechanistic insights explain the low yields in sulfonate ester formation, and how can they be addressed?
Low yields may stem from:
- Nucleophilic competition : The benzimidazole nitrogen may compete with the sulfonyl chloride’s oxygen during esterification.
- Steric hindrance : Bulky substituents on the benzene ring limit access to the reaction site.
Solutions include: - Activating agents : Use DMAP to enhance nucleophilicity of the benzimidazole oxygen.
- Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
